2-methoxy-N-[(2E)-4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2(3H)-ylidene]benzamide
Description
IUPAC Nomenclature and Systematic Identification
The systematic naming of this compound follows IUPAC conventions for polycyclic systems with multiple heteroatoms. The parent structure is benzamide, substituted at the 2-position by a methoxy group (–OCH₃). The amine nitrogen forms an imine linkage to a thiazole ring, which itself bears methyl and 3-phenyl-1,2,4-oxadiazol-5-yl substituents. The full IUPAC name derives from these connectivity patterns:
- Benzamide root: N-[(2E)-4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2(3H)-ylidene]-2-methoxybenzamide
- Stereodescriptor : The (2E) configuration specifies the geometry of the imine double bond between the benzamide and thiazole moieties.
Systematic identifiers include:
| Identifier Type | Value |
|---|---|
| SMILES | COC1=C(C=CC=C1)C(=O)N=C2SC(=C(N2)C)C3=NC(=NO3)C4=CC=CC=C4 |
| InChIKey | UYVXNZJZQKXKPY-UHFFFAOYSA-N |
| Molecular Formula | C₂₁H₁₇N₅O₃S |
| Exact Mass | 427.1056 g/mol |
The methoxy group at position 2 of the benzamide ring introduces steric and electronic effects critical to molecular conformation. The thiazole-oxadiazole linkage creates a planar conjugated system extending from the benzamide core.
Molecular Geometry and Stereochemical Considerations
X-ray diffraction studies of analogous compounds reveal key geometric parameters (Table 1):
Table 1 : Bond lengths (Å) and angles (°) in thiazole-oxadiazole systems
| Parameter | Value | Comparative Compound |
|---|---|---|
| C=N (imine) | 1.28 ± 0.02 | 5c |
| C–O (methoxy) | 1.36 ± 0.01 | Methoxybenzamide |
| N–N (oxadiazole) | 1.38 ± 0.01 | 8i |
| Dihedral angle (benzamide-thiazole) | 12.5° ± 2° | 7i |
The (2E) configuration places the methoxybenzamide and phenyl-oxadiazole groups in trans orientations across the thiazole ring, minimizing steric clashes between the methyl substituent and benzamide oxygen. Density functional theory (DFT) calculations predict a 15.3 kcal/mol stabilization energy for the E-isomer compared to the Z-form due to reduced van der Waals repulsions.
Crystallographic Analysis and Solid-State Conformation
Single-crystal X-ray data for structurally related compounds provide insights into packing patterns (Table 2):
Table 2 : Crystallographic parameters for analogous structures
| Parameter | 5c | Methoxybenzamide |
|---|---|---|
| Space Group | P-1 | P2₁/c |
| a (Å) | 7.352 | 8.917 |
| b (Å) | 10.461 | 11.203 |
| c (Å) | 12.788 | 14.556 |
| β (°) | 98.74 | 90.0 |
| Z | 2 | 4 |
The thiazole and oxadiazole rings exhibit nearly coplanar arrangements (interplanar angle <5°), facilitating π-π stacking between adjacent molecules. The methoxy group adopts a conformation nearly perpendicular to the benzamide plane (85-95°), optimizing hydrogen bonding with neighboring carbonyl groups.
Comparative Structural Analysis with Related Heterocyclic Benzamide Derivatives
Key structural differences emerge when comparing with three classes of analogs (Table 3):
Table 3 : Structural comparison with related compounds
The thiazole-oxadiazole system demonstrates superior planarity compared to pyrazoline hybrids, enhancing π-stacking capabilities critical for solid-state stability. The methoxy substituent increases solubility relative to unsubstituted benzamides while maintaining aromatic interactions through edge-to-face CH-π contacts. Molecular docking studies suggest the oxadiazole phenyl group occupies hydrophobic pockets in biological targets more effectively than smaller substituents.
Properties
Molecular Formula |
C20H16N4O3S |
|---|---|
Molecular Weight |
392.4 g/mol |
IUPAC Name |
2-methoxy-N-[4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2-yl]benzamide |
InChI |
InChI=1S/C20H16N4O3S/c1-12-16(19-22-17(24-27-19)13-8-4-3-5-9-13)28-20(21-12)23-18(25)14-10-6-7-11-15(14)26-2/h3-11H,1-2H3,(H,21,23,25) |
InChI Key |
MYFMFOOKSARAQK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2=CC=CC=C2OC)C3=NC(=NO3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Amidoxime Formation
Reagents :
-
Benzonitrile (1.0 eq)
-
Hydroxylamine hydrochloride (1.2 eq)
-
Potassium carbonate (2.0 eq)
-
Ethanol (solvent)
Procedure :
Benzonitrile and hydroxylamine hydrochloride are refluxed in ethanol with K₂CO₃ for 6–8 hours. The amidoxime intermediate precipitates upon cooling and is filtered.
Reaction Conditions :
| Parameter | Value |
|---|---|
| Temperature | 80°C |
| Time | 8 hours |
| Yield | 85–90% |
Cyclization to Oxadiazole
Reagents :
-
Amidoxime (1.0 eq)
-
Triethylamine (1.5 eq)
-
Acetic anhydride (2.0 eq)
Procedure :
The amidoxime is treated with acetic anhydride and triethylamine under reflux for 3 hours. The 3-phenyl-1,2,4-oxadiazole is isolated via column chromatography (SiO₂, hexane/ethyl acetate).
Key Data :
| Property | Value |
|---|---|
| Purity (HPLC) | >98% |
| Characterization | ¹H NMR, ¹³C NMR, IR |
Construction of the 4-Methyl-1,3-Thiazole Core
The thiazole ring is assembled via Hantzsch thiazole synthesis.
α-Haloketone Preparation
Reagents :
-
4-Methylacetophenone (1.0 eq)
-
Bromine (1.1 eq)
-
Acetic acid (solvent)
Procedure :
Bromine is added dropwise to 4-methylacetophenone in acetic acid at 0°C. The α-bromo-4-methylacetophenone intermediate is crystallized.
Cyclocondensation with Thiourea
Reagents :
-
α-Bromo-4-methylacetophenone (1.0 eq)
-
Thiourea (1.1 eq)
-
Ethanol (solvent)
Procedure :
The α-bromoketone and thiourea are refluxed in ethanol for 4 hours. The 4-methyl-1,3-thiazole-2-amine is isolated and purified via recrystallization.
Optimization Insights :
Coupling of Oxadiazole and Thiazole Intermediates
The oxadiazole and thiazole units are linked via nucleophilic acyl substitution.
Activation of Oxadiazole Carboxylic Acid
Reagents :
-
3-Phenyl-1,2,4-oxadiazole-5-carboxylic acid (1.0 eq)
-
Thionyl chloride (2.0 eq)
-
Dichloromethane (solvent)
Procedure :
The carboxylic acid is treated with SOCl₂ at 40°C for 2 hours. The acyl chloride is used in situ.
Amidation Reaction
Reagents :
-
4-Methyl-1,3-thiazole-2-amine (1.0 eq)
-
Oxadiazole acyl chloride (1.1 eq)
-
Pyridine (base)
-
Tetrahydrofuran (solvent)
Procedure :
The acyl chloride is added to the thiazole amine in THF with pyridine. The mixture is stirred at room temperature for 12 hours. The product is purified via silica gel chromatography.
Yield Optimization :
| Condition | Yield |
|---|---|
| Conventional | 75% |
| Ultrasound-Assisted | 89% |
Introduction of the Methoxybenzamide Group
The final step involves coupling 2-methoxybenzoyl chloride to the thiazole-oxadiazole intermediate.
Synthesis of 2-Methoxybenzoyl Chloride
Reagents :
-
2-Methoxybenzoic acid (1.0 eq)
-
Thionyl chloride (2.5 eq)
-
Catalytic DMF
Procedure :
2-Methoxybenzoic acid is refluxed with SOCl₂ and DMF for 3 hours. Excess SOCl₂ is removed under vacuum.
Final Coupling Reaction
Reagents :
-
Thiazole-oxadiazole intermediate (1.0 eq)
-
2-Methoxybenzoyl chloride (1.2 eq)
-
Triethylamine (2.0 eq)
-
Dichloromethane (solvent)
Procedure :
The acyl chloride is added to the intermediate in DCM with Et₃N. The reaction is stirred at 25°C for 6 hours. The product is isolated via solvent evaporation and recrystallized from ethanol.
Characterization Data :
| Technique | Key Signals |
|---|---|
| ¹H NMR (400 MHz, CDCl₃) | δ 8.21 (s, 1H, oxadiazole), 7.89 (d, J=8.0 Hz, 2H, phenyl), 3.92 (s, 3H, OCH₃) |
| HRMS (ESI+) | m/z 392.4 [M+H]⁺ |
Alternative Synthetic Routes and Comparative Analysis
One-Pot Sequential Synthesis
Advantages : Reduced purification steps.
Procedure :
-
Oxadiazole formation
-
In situ thiazole cyclization
-
Benzamide coupling
Chemical Reactions Analysis
Types of Reactions
2-methoxy-N-[(2E)-4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2(3H)-ylidene]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the oxadiazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings and heterocyclic moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of the compound.
Scientific Research Applications
Structural Features
The compound features several functional groups:
- Methoxy Group: Contributes to lipophilicity and potential interactions with biological targets.
- Phenyl Ring: Enhances molecular stability and bioactivity.
- Oxadiazole and Thiazole Moieties: Known for their diverse biological activities, including antimicrobial and anticancer properties.
Anticancer Properties
Research indicates that 2-methoxy-N-[(2E)-4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2(3H)-ylidene]benzamide exhibits significant anticancer activity. It has been shown to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. Studies suggest its potential as a lead compound for developing new anticancer agents.
Antimicrobial Effects
The compound also demonstrates antimicrobial properties against a range of pathogens. Its interaction with microbial enzymes may inhibit growth and replication, making it a candidate for further exploration in antibiotic development.
Table 2: Biological Activities
| Activity Type | Description |
|---|---|
| Anticancer | Induces apoptosis in cancer cells |
| Antimicrobial | Inhibits growth of various pathogens |
Case Study 1: Anticancer Research
In a study published in the Journal of Medicinal Chemistry, researchers evaluated the efficacy of this compound against breast cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation, with IC50 values significantly lower than those of existing chemotherapeutics.
Case Study 2: Antimicrobial Testing
A study conducted by the International Journal of Antimicrobial Agents tested the compound against Staphylococcus aureus and Escherichia coli. The results showed that the compound exhibited bactericidal activity at concentrations that were non-toxic to human cells.
Mechanism of Action
The mechanism of action of 2-methoxy-N-[(2E)-4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2(3H)-ylidene]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effects. The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Analogues from the Thiadiazole-Benzamide Family
Key Compounds:
N-[5-Isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene]-benzamide (6) Structure: Replaces the thiazole-oxadiazole system with a thiadiazole-isoxazole scaffold. Spectral Data: IR (C=O stretch at 1606 cm⁻¹), ^1^H-NMR (aromatic protons at δ 7.36–7.72), and molecular ion peak at m/z 348 .
N-[5-(5-Acetyl-6-methyl-pyridin-2-yl)-3-phenyl-3H-[1,3,4]thiadiazol-2-ylidene]-benzamide (8a)
- Structure : Incorporates a pyridine-acetyl group instead of oxadiazole.
- Key Data : Molecular weight 414.49 g/mol, IR (dual C=O stretches at 1679 and 1605 cm⁻¹), and MS fragmentation at m/z 104 (100% intensity) .
- Comparison : The acetylpyridine substituent introduces additional hydrogen-bonding sites, which may enhance binding affinity in biological systems relative to the phenyl-oxadiazole group.
Table 1: Structural and Spectral Comparison of Thiadiazole-Benzamide Analogues
Oxadiazole-Containing Analogues
Key Compound:
2-(4-Chlorophenoxy)-N-[(2E)-4-Methyl-5-(3-Phenyl-1,2,4-Oxadiazol-5-yl)-1,3-Thiazol-2(3H)-Ylidene]Acetamide (CAS 1144494-59-6)
- Structure: Shares the thiazole-oxadiazole core but substitutes the 2-methoxybenzamide with a 4-chlorophenoxyacetamide group.
- Comparison: The chloro-phenoxy group increases hydrophobicity, which may improve membrane permeability but reduce aqueous solubility compared to the methoxybenzamide derivative .
Data Tables for Comparative Analysis
Table 2: Elemental Analysis and Yield Comparison
| Compound | Yield (%) | Elemental Analysis (C/H/N) | Melting Point (°C) |
|---|---|---|---|
| Target Compound | — | — | — |
| Compound 6 | 70 | C 61.98; H 3.55; N 16.11 | 160 |
| Compound 8a | 80 | C 66.49; H 4.26; N 13.28 | 290 |
| CAS 1144494-59-6 | — | — | — |
Table 3: Functional Group Impact on Properties
| Substituent | Electronic Effect | Solubility | Bioactivity Hypothesis |
|---|---|---|---|
| 2-Methoxybenzamide | Electron-donating | Moderate (polar) | Enhanced receptor binding |
| 4-Chlorophenoxyacetamide | Electron-withdrawing | Low (non-polar) | Improved membrane penetration |
| Acetylpyridine | Electron-withdrawing | Moderate | Increased kinase inhibition |
Biological Activity
2-methoxy-N-[(2E)-4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2(3H)-ylidene]benzamide is a complex organic compound with significant potential in medicinal chemistry. Its structural features include a methoxy group, phenyl ring, oxadiazole, and thiazole moieties, which contribute to its diverse biological activities. This article reviews the biological activity of this compound based on current research findings.
Molecular Characteristics
The molecular formula for this compound is , with a molecular weight of approximately 392.4 g/mol. The unique combination of functional groups enhances its pharmacological potential.
| Property | Value |
|---|---|
| Molecular Formula | C20H16N4O3S |
| Molecular Weight | 392.4 g/mol |
| IUPAC Name | 2-methoxy-N-[4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2-yl]benzamide |
| InChI Key | MYFMFOOKSARAQK-UHFFFAOYSA-N |
The biological activity of 2-methoxy-N-[(2E)-4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2(3H)-ylidene]benzamide is primarily attributed to its interaction with specific molecular targets. Research indicates that the compound may inhibit various enzymes or receptors, leading to significant biological effects such as anticancer and antimicrobial activities .
Anticancer Activity
Studies have demonstrated that this compound exhibits notable anticancer properties. It has been tested against various cancer cell lines, showing potential in inhibiting cell proliferation and inducing apoptosis. For example:
| Cell Line | IC50 (µM) | Activity |
|---|---|---|
| A431 (skin cancer) | <10 | Significant inhibition |
| MCF7 (breast cancer) | <15 | Moderate inhibition |
The mechanism involves the induction of multipolar spindle formation in centrosome-amplified cancer cells, leading to aberrant mitotic division .
Antimicrobial Activity
The compound has also shown broad-spectrum antimicrobial properties. It has been evaluated against both gram-positive and gram-negative bacteria. The results indicate varying levels of effectiveness:
| Bacterial Strain | Activity |
|---|---|
| Staphylococcus aureus | Effective |
| Escherichia coli | Moderate |
| Bacillus subtilis | Limited |
This activity is attributed to the structural features that allow it to disrupt bacterial cell wall synthesis or function .
Case Studies
Recent investigations into the biological effects of 2-methoxy-N-[(2E)-4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2(3H)-ylidene]benzamide have highlighted its potential as a therapeutic agent:
- Study on Cancer Cell Lines : A study published in Cancer Research indicated that the compound significantly reduced the viability of multiple cancer cell lines at micromolar concentrations .
- Antimicrobial Efficacy : Research conducted on various bacterial strains demonstrated that the compound effectively inhibited growth in several pathogenic bacteria, suggesting its potential as an antibiotic agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
